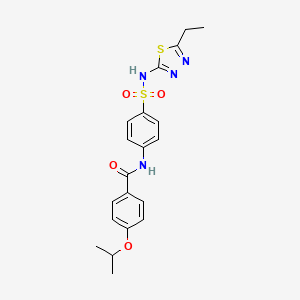![molecular formula C22H15F3N2O2S2 B2958031 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 478049-99-9](/img/structure/B2958031.png)
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C22H15F3N2O2S2 and a molecular weight of 460.49. It can be found in various chemical databases .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C22H15F3N2O2S2. Unfortunately, the specific structural details or 3D conformation are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives : This compound has been synthesized and characterized in the context of exploring its potential as an anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent. Specifically, derivatives of this compound have shown promising results in anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).
Endothelin Antagonists : Research has identified biphenylsulfonamides, closely related to this compound, as novel series of endothelin-A selective antagonists. These compounds have shown potential in improving binding and functional activity, with certain derivatives demonstrating good oral activity in inhibiting endothelin-1 induced pressor effects in animal models (N. Murugesan et al., 1998).
Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides, including derivatives of the subject compound, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Antitumor Activity : Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited significant activity against non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).
Environmental Impact : Studies have also examined the occurrence of benzothiazoles and benzenesulfonamides in the environment, identifying them as emerging organic pollutants with potential toxic effects. This research provides valuable insights into their environmental behavior and removal during sewage treatment (P. Herrero et al., 2014).
Genotoxic Potential : Research on N-(benzothiazolyl)sulfonamide Copper(II) Complexes has been conducted to study their ability to cleave DNA and their genotoxic potential on yeast cells (M. González-Álvarez et al., 2006).
Antidiabetic Activity : Studies have also explored the antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, indicating significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Hermenegilda Moreno-Díaz et al., 2008).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of these biological activities.
Mode of Action
Benzothiazole derivatives have been shown to interact with various biological targets leading to their respective biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives , suggesting that this compound may have good absorption, distribution, metabolism, and excretion properties, which would impact its bioavailability.
Propriétés
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S2/c23-22(24,25)16-4-3-5-18(14-16)31(28,29)27-17-11-8-15(9-12-17)10-13-21-26-19-6-1-2-7-20(19)30-21/h1-14,27H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHJLJJUWYQBFG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
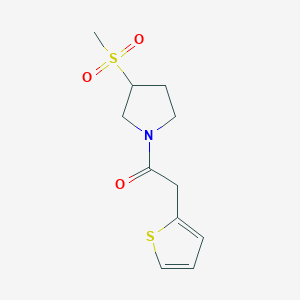
![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)
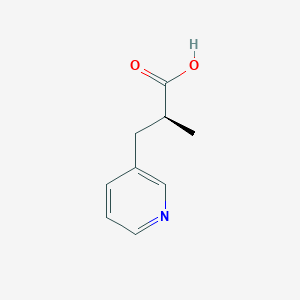
![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)
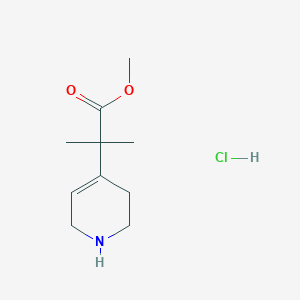
![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

![N-[(2,5-dimethylphenyl)sulfonyl]valine](/img/structure/B2957961.png)
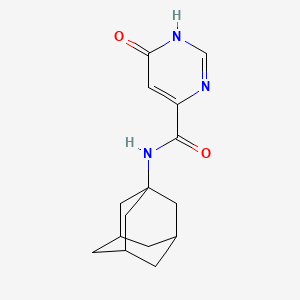
![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)
